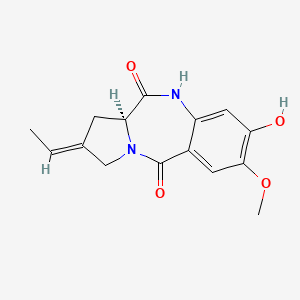

氧代托马霉素

描述

Oxotomaymycin is an antibiotic that is produced by the bacterium Streptomyces achromogenes . It belongs to the class of antitumor and antibiotic pyrrolobenzodiazepines . The molecular formula of Oxotomaymycin is C16H20N2O4 .

Synthesis Analysis

The total synthesis of Oxotomaymycin involves late-stage stereoselective olefination employing modified Julia-Kocienski reagents . These reagents can be conveniently prepared in only two steps, which allows for a significant reduction in the number of linear steps .科学研究应用

抗生素特性和生物合成

- 氧代托马霉素及其对应物托马霉素是从链霉菌无色变种中分离出的抗生素。氧代托马霉素的结构测定是通过降解反应、光谱分析和关键衍生物的合成来实现的 (Kariyone、Yazawa 和 Kohsaka,1971 年)。

- 氧代托马霉素的生物合成涉及氨基酸 L-酪氨酸、DL-色氨酸和 L-蛋氨酸。抗肿瘤抗生素 11-脱甲基托马霉素和氧代托马霉素衍生自这些氨基酸。该过程包括通过犬尿氨酸途径的转化和酶促转化。这项生物合成研究提供了对导致氧代托马霉素的分子途径的见解 (Hurley、Gairola 和 Das,1976 年)。

抗生素合成及其衍生物

- 研究氧代托马霉素的合成途径对于理解其化学性质和潜在修饰至关重要。关于与氧代托马霉素相关的吡咯并苯二氮杂卓衍生物合成的研究有助于探索其构效关系以及产生新抗生素的潜力 (Scalzo 等人,1977 年)。

属性

IUPAC Name |

(6aS,8E)-8-ethylidene-3-hydroxy-2-methoxy-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-8-4-11-14(19)16-10-6-12(18)13(21-2)5-9(10)15(20)17(11)7-8/h3,5-6,11,18H,4,7H2,1-2H3,(H,16,19)/b8-3+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUMNEWSLYWWIA-AEBAWRHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35050-54-5 | |

| Record name | Oxotomaymycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035050545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between oxotomaymycin and tomaymycin?

A1: Oxotomaymycin is a biologically inactive metabolite of the antitumor antibiotic 11-demethyltomaymycin. [] In bacterial cultures and washed cell preparations, 11-demethyltomaymycin is enzymatically converted to oxotomaymycin by an intracellular constitutive enzyme. [] Interestingly, the reverse reaction, converting oxotomaymycin to 11-demethyltomaymycin, was not observed in these preparations. []

Q2: What organisms produce oxotomaymycin?

A2: Oxotomaymycin was originally isolated from the bacterium Streptomyces achromogenes var. tomaymyceticus. [] More recently, it has been identified in a marine-derived strain of the bacterium Saccharothrix sp. 10-10. []

Q3: What is known about the biosynthesis of oxotomaymycin?

A3: While the biosynthesis of oxotomaymycin itself has not been fully elucidated, the biosynthetic pathway of its related compound, 11-demethyltomaymycin, has been studied. Research shows that 11-demethyltomaymycin is synthesized from L-tyrosine, DL-tryptophan, and L-methionine. [] Specifically, the anthranilate part of the molecule originates from tryptophan via the kynurenine pathway. [] The methoxy group is derived from the S-methyl group of methionine. [] The ethylideneproline moiety is biosynthesized from tyrosine, without incorporating a 1-carbon unit from methionine. []

Q4: Has the structure of oxotomaymycin been confirmed through chemical synthesis?

A4: Yes, the structure of oxotomaymycin has been confirmed through total synthesis. This synthesis involved the creation of several pyrrolobenzodiazepine derivatives related to oxotomaymycin. []

Q5: What are the potential applications of understanding oxotomaymycin biosynthesis and structure?

A5: Understanding the biosynthesis of oxotomaymycin, an inactive derivative of an antitumor compound, could offer insights into novel strategies for synthesizing more potent and effective analogs of tomaymycin. By studying the enzymatic conversion of 11-demethyltomaymycin to oxotomaymycin, researchers could potentially manipulate the biosynthetic pathway to favor the production of the active compound or develop inhibitors that prevent its inactivation. Further exploration of its chemical structure and the development of new synthetic routes could pave the way for creating structurally similar compounds with enhanced pharmacological properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1239257.png)

![(6aS)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1239258.png)

![(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1239262.png)

![(2S,5R,9R,10S,11R,18S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1239266.png)